molecular formula C8H13NO3 B022349 (S)-N-(2-氧代四氢呋喃-3-基)丁酰胺 CAS No. 67605-85-0

(S)-N-(2-氧代四氢呋喃-3-基)丁酰胺

货号: B022349
CAS 编号: 67605-85-0
分子量: 171.19 g/mol
InChI 键: VFFNZZXXTGXBOG-LURJTMIESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

(+)-a(S)-butyr-amido-r-butyrolactone is a N-acyl-amino acid.
N-[(3s)-2-Oxotetrahydrofuran-3-Yl]butanamide is a natural product found in Lyngbya majuscula with data available.

科学研究应用

群体感应抑制

C4-HSL: 是革兰氏阴性细菌群体感应 (QS) 系统中的关键分子,它调节各种细菌表型,包括毒力、次级代谢产物的产生和生物膜的成熟 . 群体感应的抑制可以预防细菌感染,使C4-HSL及其类似物成为潜在的非抗生素治疗剂。 例如,C4-HSL合成酶抑制剂,如水杨酸、鞣酸和反式肉桂醛,已被证实能有效降低铜绿假单胞菌中群体感应介导的毒力因子 .

抗菌生物膜破坏

该化合物在群体感应中的作用也延伸到生物膜的形成和维持。生物膜是慢性感染的主要原因,并且对抗生素具有很强的抵抗力。 通过靶向RhlI/RhlR QS 系统,C4-HSL可以破坏生物膜的形成,从而提高抗菌治疗的功效 .

抗体-药物偶联物 (ADC)

C4-HSL: 作为 ADC 合成中的可裂解连接体。这些是复杂的治疗剂,将针对癌细胞的抗体与有效的抗癌药物结合在一起。 连接体在靶细胞内释放药物,最大程度地减少全身毒性 .

抗群体感应治疗

研究表明,C4-HSL适体可以阻断群体感应并抑制铜绿假单胞菌中的生物膜形成。 这为开发抗群体感应治疗剂开辟了途径,这些治疗剂可以减轻感染,而不会导致抗生素耐药性 .

毒力调节

C4-HSL: 参与病原菌毒力的调节。 通过调节 QS 途径,可以控制毒力因子的表达,这对于感染的预防和治疗策略至关重要 .

合成生物学

在合成生物学中,C4-HSL可用于设计细菌通讯系统。 通过设计对C4-HSL做出反应的合成回路,研究人员可以创造出在达到特定种群密度时执行特定任务的细菌,例如生产治疗化合物或自我毁灭 .

环境监测

C4-HSL: 可以用于生物传感器来监测环境中的细菌污染。 经过改造以对C4-HSL做出反应的细菌可以指示特定病原体的存在或给定环境中的总微生物量 .

农业应用

在农业中,C4-HSL类似物可用于通过破坏植物病原体的群体感应系统来控制植物病原体。 这可以导致开发新型生物防治策略,从而减少对化学农药的依赖 .

属性

IUPAC Name

N-[(3S)-2-oxooxolan-3-yl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-2-3-7(10)9-6-4-5-12-8(6)11/h6H,2-5H2,1H3,(H,9,10)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFFNZZXXTGXBOG-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)N[C@H]1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30435962
Record name N-[(3S)-2-oxooxolan-3-yl]butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30435962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67605-85-0
Record name N-Butyrylhomoserine lactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067605850
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(3S)-2-oxooxolan-3-yl]butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30435962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is quorum sensing, and what is the role of C4-HSL in this process?

A1: Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate gene expression based on population density. C4-HSL is a signaling molecule, or autoinducer, that plays a crucial role in the QS system of Pseudomonas aeruginosa. As bacterial populations grow, C4-HSL concentration increases. At a threshold concentration, C4-HSL binds to and activates its cognate transcriptional regulator, RhlR. This complex then binds to DNA, regulating the expression of various genes involved in virulence, biofilm formation, and other bacterial behaviors [, , , , , , ].

Q2: How does C4-HSL influence the production of virulence factors in Pseudomonas aeruginosa?

A2: C4-HSL, in conjunction with RhlR, directly regulates the expression of several virulence factor genes in Pseudomonas aeruginosa. This includes genes involved in the production of elastase (lasB), rhamnolipids (rhlAB), pyocyanin (phz1 operon), and the cytotoxic lectins PA-IL and PA-IIL [, , , , , , , ]. Additionally, C4-HSL can indirectly impact the production of other virulence factors through its interaction with the Las QS system, creating a complex regulatory network [, , ].

Q3: Can C4-HSL influence biofilm formation?

A3: Yes, C4-HSL plays a significant role in biofilm formation by Pseudomonas aeruginosa. Studies have shown that mutants deficient in C4-HSL production exhibit reduced biofilm formation compared to wild-type strains [, ]. This effect can be reversed by adding exogenous C4-HSL, restoring biofilm formation in these mutants [, ]. The mechanism involves C4-HSL-mediated regulation of genes involved in exopolysaccharide production, essential for biofilm development [, , ].

Q4: Does C4-HSL play a role in the interaction between Pseudomonas aeruginosa and other microorganisms?

A4: Yes, studies have shown that C4-HSL can influence the interactions between Pseudomonas aeruginosa and other microorganisms. For example, in co-cultures with the fungus Aspergillus fumigatus, the presence of C4-HSL has been linked to the modulation of biofilm formation and virulence factor production []. The specific roles and mechanisms of C4-HSL in these interactions are an active area of research.

Q5: Can environmental factors affect C4-HSL production and activity?

A5: Yes, environmental factors like temperature, iron availability, and phosphate levels can influence C4-HSL production and activity. For instance, C4-HSL production increases in iron-limited conditions, leading to enhanced twitching motility and reduced biofilm formation []. Conversely, high salt concentrations can inhibit C4-HSL production and, consequently, the production of rhamnolipids [].

Q6: Can interfering with C4-HSL signaling be a potential therapeutic strategy against Pseudomonas aeruginosa infections?

A6: Yes, targeting C4-HSL signaling is a promising approach for developing new treatments against Pseudomonas aeruginosa infections. Blocking C4-HSL production or its interaction with RhlR could potentially disrupt the expression of virulence factors and biofilm formation, thus attenuating the bacteria's pathogenicity [, , , , , , , ].

Q7: What are some strategies being explored to inhibit C4-HSL signaling?

A7: Several strategies are being investigated to inhibit C4-HSL signaling, including:

  • Development of C4-HSL analogs: These molecules can competitively bind to RhlR, preventing C4-HSL from activating the QS response [, ].
  • Quorum quenching enzymes: These enzymes can degrade C4-HSL, reducing its concentration and disrupting QS signaling [, ].
  • Inhibition of C4-HSL synthesis: Compounds that inhibit the activity of RhlI, the enzyme responsible for C4-HSL synthesis, are being investigated [, ].

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